(R)-2-Amino-4-cyclopentylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Amino-4-cyclopentylbutanoic acid is an organic compound characterized by its amino group and cyclopentyl ring attached to a butanoic acid backbone
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from cyclopentylbutanoic acid
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical synthesis routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Substituted amine derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: (R)-2-Amino-4-cyclopentylbutanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: The compound serves as a substrate in biochemical assays to study enzyme activities and metabolic pathways. Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-Amino-4-cyclopentylbutanoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may interact with specific enzymes, influencing their activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
2-Amino-4-cyclohexylbutanoic acid: Similar structure but with a cyclohexyl ring instead of cyclopentyl.
2-Amino-4-methylbutanoic acid: Similar backbone but with a methyl group instead of a cyclopentyl ring.
Uniqueness: (R)-2-Amino-4-cyclopentylbutanoic acid is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2R)-2-amino-4-cyclopentylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHGSLJBHXRFI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.